1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-(phenylthio)propan-1-one
Description
Properties
IUPAC Name |
1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-phenylsulfanylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3S/c1-16(2)20-12-17(13-21-16)10-18(11-17)15(19)8-9-22-14-6-4-3-5-7-14/h3-7H,8-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSSWEFPPGHIIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)CCSC3=CC=CC=C3)CO1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-(phenylthio)propan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diol and an amine. The reaction conditions often require the use of a strong acid or base to facilitate the cyclization process.
Introduction of the Phenylthio Group: The phenylthio group can be introduced via a nucleophilic substitution reaction. This step typically involves the reaction of a phenylthiol with a suitable leaving group on the spirocyclic core.
Formation of the Propanone Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-(phenylthio)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically targets the sulfur atom in the phenylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the carbonyl group in the propanone moiety to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenylthio group, where the phenylthio moiety is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Halides, amines, acetone, and dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-(phenylthio)propan-1-one has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable subject for studying spirocyclic chemistry and exploring new synthetic methodologies.
Biology: It can be used as a probe to study biological processes involving sulfur-containing compounds and spirocyclic structures.
Industry: The compound may find use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-(phenylthio)propan-1-one involves its interaction with specific molecular targets and pathways. The phenylthio group can interact with thiol-containing enzymes and proteins, potentially inhibiting their activity. The spirocyclic structure may also interact with various receptors or ion channels, modulating their function. Detailed studies on the compound’s mechanism of action are necessary to fully understand its biological effects.
Comparison with Similar Compounds
Key Observations :
- The spiroazetidine-dioxolane moiety in the target compound enhances steric hindrance and conformational stability compared to linear propan-1-one derivatives .
- Substituents like phenylthio or methylsulfonyl groups influence electronic properties, affecting binding affinity in biological systems .
Pharmacological Activities
Cytotoxic Effects
- Target Compound: Limited data; however, structurally related 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives (e.g., compound 4a in ) exhibit cytotoxicity against breast cancer cells (MCF-7) with IC₅₀ values < 10 µM .
- Comparison: The absence of a tertiary amine side chain (as in Tamoxifen) in the target compound may reduce cytotoxicity compared to derivatives like 4a and 4h, which incorporate morpholinoethoxy groups .
Enzyme Inhibition
- COX-2 Selectivity : Derivatives with 4-(methylsulfonyl)phenyl groups (e.g., 4a , 4g , 4h ) show high COX-2 inhibitory activity (IC₅₀: 0.02–0.05 µM) and selectivity indices > 200 .
Biological Activity
1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-(phenylthio)propan-1-one is a complex organic compound with a unique spirocyclic structure. This compound has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H23NO3S |
| Molecular Weight | 321.4 g/mol |
| CAS Number | 1396888-94-0 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of the spirocyclic core and the introduction of the phenylthio group. Common reagents include organic solvents and catalysts to ensure selectivity and yield.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The spirocyclic structure allows for unique binding interactions with enzymes or receptors, potentially modulating their activity.
Case Studies and Research Findings
- Anticancer Properties : Recent studies have explored the compound's potential as an anticancer agent. In vitro assays demonstrated that it exhibits significant cytotoxicity against various cancer cell lines, suggesting its role as a lead compound for further drug development .
- GPR119 Agonism : Related compounds have been investigated for their agonistic effects on the GPR119 receptor, which is involved in glucose metabolism and insulin secretion. These studies indicate that similar spirocyclic structures can enhance glucose-lowering effects in diabetic models .
- KRAS G12C Inhibition : The compound's structural analogs have shown promise as covalent inhibitors targeting the KRAS G12C mutation, a known driver of oncogenic processes in solid tumors. These findings highlight its potential application in targeted cancer therapies .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane | Antimicrobial and anticancer potential | Structural similarity enhances reactivity |
| 1-{2,7-diazaspiro[3.5]nonan}-2-enone derivatives | Covalent inhibitors against KRAS G12C | Effective for solid tumor treatment |
Q & A
Q. How can the synthesis of 1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-(phenylthio)propan-1-one be optimized for reproducibility?
- Methodological Answer : Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst) by tracking intermediates via <sup>1</sup>H-NMR and HPLC (as demonstrated in spirocyclic compound syntheses ). Validate purity using mass spectrometry (MS) and IR spectroscopy to confirm functional groups (e.g., carbonyl and thioether moieties). Precedents for spirocyclic systems suggest controlling steric hindrance during cyclization steps .
Q. What analytical techniques are critical for characterizing the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies using HPLC-DAD (Diode Array Detection) to monitor degradation products. Employ thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability. For pH-dependent stability, use buffered solutions (pH 1–13) with periodic sampling over 24–72 hours, referencing protocols for structurally related compounds .
Q. How can researchers validate the compound’s structural integrity post-synthesis?
- Methodological Answer : Combine X-ray crystallography (if crystals are obtainable) with 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities in the spirocyclic core. Compare experimental MS/MS fragmentation patterns with computational predictions (e.g., in silico tools like MassFrontier) .
Advanced Research Questions
Q. What experimental designs are suitable for investigating the compound’s environmental fate and ecotoxicological impacts?
- Methodological Answer : Adopt a split-split-plot design (as in environmental fate studies ) to test variables like soil adsorption, photodegradation, and bioaccumulation. Use LC-QTOF-MS to quantify transformation products in biotic/abiotic matrices. Reference the INCHEMBIOL project framework for ecotoxicological risk assessment, focusing on cellular (e.g., in vitro cytotoxicity assays) and ecosystem-level endpoints .
Q. How can contradictions in pharmacological activity data be resolved for this compound?
- Methodological Answer : Apply Bayesian meta-analysis to harmonize discrepant results from multiple studies. Validate hypotheses via knockout/reconstitution experiments (e.g., enzyme inhibition assays) and cross-reference with structural analogs (e.g., spirocyclic derivatives in ). Ensure alignment with a conceptual framework (e.g., structure-activity relationship models) to contextualize mechanistic outliers .
Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to map binding affinities to enzymes like cytochrome P450 or sulfotransferases. Validate predictions with molecular dynamics simulations (e.g., GROMACS) to assess binding stability. Cross-correlate with QSAR models trained on spirocyclic compound libraries .
Q. How can researchers address challenges in scaling up synthesis without compromising stereochemical purity?
- Methodological Answer : Implement flow chemistry to control reaction exothermicity and mixing efficiency. Monitor enantiomeric excess via chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H). Refer to case studies on spirocyclic lactams for scale-up strategies that minimize racemization .
Data Contradiction & Theoretical Frameworks
Q. How should conflicting data on the compound’s antioxidant activity be interpreted?
- Methodological Answer : Re-evaluate assay conditions (e.g., DPPH vs. ABTS radical scavenging protocols) and control for redox-active impurities using EPR spectroscopy . Apply multivariate statistical analysis (e.g., PCA) to identify confounding variables (e.g., solvent polarity, oxygen content) .
Q. What theoretical frameworks guide the integration of multidisciplinary data (e.g., chemical, ecological, pharmacological) for this compound?
- Methodological Answer : Adopt the Quadripolar Methodological Model (theoretical, epistemological, morphological, technical poles) to unify diverse datasets. For example, link chemical stability data (morphological pole) to ecological risk models (theoretical pole) using systems biology tools .
Tables for Quick Reference
| Parameter | Recommended Method | Reference |
|---|---|---|
| Purity Validation | HPLC-DAD (≥98% purity threshold) | |
| Thermal Stability | TGA (degradation onset >150°C) | |
| Stereochemical Resolution | X-ray crystallography + 2D NMR | |
| Ecotoxicological Assessment | LC-QTOF-MS + Daphnia magna bioassays |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
